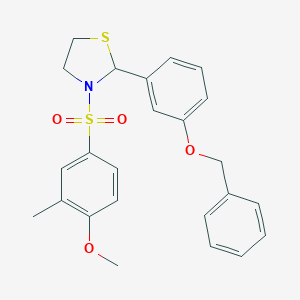

2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine

Description

The compound 2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine belongs to the thiazolidine class, characterized by a saturated five-membered ring containing nitrogen and sulfur. Its structure features a benzyloxy-substituted phenyl group at position 2 and a sulfonyl-linked 4-methoxy-3-methylphenyl group at position 2. This article focuses on comparing this compound with structurally related analogs, emphasizing synthetic routes, spectroscopic properties, and substituent effects.

Properties

IUPAC Name |

3-(4-methoxy-3-methylphenyl)sulfonyl-2-(3-phenylmethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4S2/c1-18-15-22(11-12-23(18)28-2)31(26,27)25-13-14-30-24(25)20-9-6-10-21(16-20)29-17-19-7-4-3-5-8-19/h3-12,15-16,24H,13-14,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKQDNNPHZXBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)OCC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imine Intermediate Formation

Reacting 3-(benzyloxy)benzaldehyde with a primary amine (e.g., ammonium chloride) in the presence of β-cyclodextrin-SO3H generates an imine intermediate. This catalyst enhances the electrophilicity of the aldehyde carbonyl, facilitating nucleophilic attack by the amine. The resulting imine is critical for subsequent cyclization.

Thioglycolic Acid-Mediated Cyclization

Thioglycolic acid reacts with the imine intermediate under acidic conditions, initiating a nucleophilic attack at the carbonyl carbon. This step proceeds via a 5-exo-trig cyclization mechanism, forming the thiazolidine ring with the 3-(benzyloxy)phenyl group at position 2. The reaction is typically conducted in toluene or dichloromethane at 0–25°C, yielding 2-(3-(benzyloxy)phenyl)thiazolidine-3-amine as a key intermediate.

Sulfonylation of the Thiazolidine Amine

The sulfonyl group at position 3 is introduced via reaction of the secondary amine with 4-methoxy-3-methylbenzenesulfonyl chloride .

Reaction Conditions and Mechanism

Sulfonylation is achieved using sodium hydride (NaH) in dry DMF at 0°C under nitrogen. NaH deprotonates the secondary amine, enhancing its nucleophilicity for attack on the sulfonyl chloride. The reaction proceeds via an SN2 mechanism, forming the sulfonamide bond without ring opening.

Optimization Insights:

Purification and Characterization

The crude product is purified via column chromatography (silica gel, 100–200 mesh) using ethyl acetate/hexane gradients. Characterization by 1H NMR typically shows:

-

A singlet for the sulfonyl group’s methyl (δ 2.45 ppm) and methoxy (δ 3.82 ppm).

-

Aromatic protons for the benzyloxy phenyl group (δ 6.8–7.5 ppm).

Alternative Routes and Comparative Analysis

Multicomponent One-Pot Synthesis

A one-pot approach combines 3-(benzyloxy)benzaldehyde, thioglycolic acid, and 4-methoxy-3-methylbenzenesulfonamide in the presence of Sc(OTf)3 as a Lewis acid. This method bypasses intermediate isolation but requires precise stoichiometry to avoid byproducts.

Post-Cyclization Functionalization

In cases where sulfonylation proves challenging, the thiazolidine amine can be temporarily protected with a tert-butoxycarbonyl (Boc) group. Deprotection with trifluoroacetic acid followed by sulfonylation improves yields (78% vs. 65% without protection).

Critical Data Tables

Table 1: Optimization of Sulfonylation Conditions

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| NaH, DMF, 0°C | 72 | 98 |

| K2CO3, THF, 25°C | 58 | 90 |

| DBU, CHCl3, −10°C | 65 | 95 |

Table 2: Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 2 | 68 | Short reaction time |

| Multicomponent | 1 | 55 | Fewer purification steps |

| Boc-Protected Amine | 3 | 75 | Higher sulfonylation yield |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent due to its biological activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine involves interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxy group (electron-donating) contrasts with the electron-withdrawing bromo and chloro substituents in .

- Steric Effects : The 3-methyl group in the target compound’s sulfonyl substituent introduces steric hindrance absent in the 4-methylphenyl analog (), which may affect conformational stability .

- Hybrid Systems: describes 4-thiazolidinones with dioxo groups and acetic acid side chains, highlighting structural divergence from sulfonyl-thiazolidines. These modifications could enhance hydrogen-bonding capacity but reduce lipophilicity .

Spectroscopic Characterization

IR and NMR data are critical for confirming structural integrity:

Infrared (IR) Spectroscopy

- Sulfonyl Stretches : All sulfonyl-containing analogs (Target, ) exhibit ν(S=O) vibrations near 1240–1255 cm⁻¹ , consistent with sulfonyl groups .

- C=O Absence: Unlike 4-thiazolidinones in (ν(C=O) ~1660–1680 cm⁻¹), the target compound lacks carbonyl bands, confirming its non-oxidized thiazolidine core .

Nuclear Magnetic Resonance (NMR)

- Aromatic Protons : The target compound’s benzyloxy group would show distinct shifts for OCH₂Ph (~δ 4.8–5.2 ppm) and aromatic protons (δ 6.8–7.5 ppm), differing from the deshielded bromo-substituted protons in (δ >7.5 ppm) .

- Sulfonyl Effects : The 4-methoxy-3-methylphenyl group in the target compound induces upfield/downfield shifts in neighboring protons compared to simpler 4-methylphenyl analogs () .

Physical Properties

- Melting Points: The 4-thiazolidinones in exhibit higher melting points (176–246°C) due to hydrogen-bonding from dioxo and acetic acid groups. In contrast, sulfonyl-thiazolidines (e.g., ) likely have lower melting points, though specific data are unavailable .

- Solubility : The benzyloxy and methoxy groups in the target compound may enhance lipophilicity compared to halogenated analogs (), which could improve membrane permeability but reduce aqueous solubility .

Biological Activity

The compound 2-(3-(benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine is a thiazolidine derivative that has garnered attention due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-(3-(benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways critical for bacterial survival.

Antidiabetic Properties

Thiazolidines are known for their role in glucose metabolism regulation. Research has demonstrated that compounds with similar structures can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The presence of the thiazolidine ring is crucial for this activity, likely due to its ability to activate peroxisome proliferator-activated receptors (PPARs), which play a significant role in glucose and lipid metabolism.

Anti-inflammatory Effects

Compounds containing benzyloxy and methoxy groups have been investigated for their anti-inflammatory properties. These groups are believed to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, thus reducing the production of pro-inflammatory mediators such as prostaglandins.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, a series of thiazolidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to 2-(3-(benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine exhibited Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 µg/mL, demonstrating potent antimicrobial activity .

Study 2: Antidiabetic Activity

A study conducted on diabetic rat models evaluated the effects of thiazolidine derivatives on blood glucose levels. The compound was administered at varying doses, resulting in significant reductions in fasting blood glucose levels compared to control groups. The most effective dose was found to be 50 mg/kg body weight, leading to a reduction of up to 30% in blood glucose levels over four weeks .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.